molecular formula C11H10O3 B13513828 4-Ethynyl-2,6-dimethoxybenzaldehyde

4-Ethynyl-2,6-dimethoxybenzaldehyde

Cat. No.: B13513828
M. Wt: 190.19 g/mol
InChI Key: MMBRIUUFXZHZRU-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C11H10O3 It is a derivative of benzaldehyde, featuring ethynyl and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,6-dimethoxybenzaldehyde typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Ethynyl-2,6-dimethoxybenzoic acid.

    Reduction: 4-Ethynyl-2,6-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Ethynyl-2,6-dimethoxybenzaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

Biology and Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,6-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-ethynyl-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C11H10O3/c1-4-8-5-10(13-2)9(7-12)11(6-8)14-3/h1,5-7H,2-3H3

InChI Key

MMBRIUUFXZHZRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)C#C

Origin of Product

United States

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